![molecular formula C18H13N3O2 B11172807 N,N-bis(cyanomethyl)-9H-xanthene-9-carboxamide](/img/structure/B11172807.png)
N,N-bis(cyanomethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N,N-bis(cyanomethyl)-9H-xanthene-9-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a xanthene core, which is a tricyclic aromatic system, and two cyanomethyl groups attached to the nitrogen atoms. The presence of the carboxamide group further enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxamide with cyanomethylating agents. One common method is the reaction of 9H-xanthene-9-carboxamide with bromoacetonitrile in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-9H-xanthene-9-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyanomethyl groups can be substituted with other nucleophiles to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and other substituted derivatives. These products can be further utilized in the synthesis of more complex molecules and materials .
Scientific Research Applications
N,N-bis(cyanomethyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-9H-xanthene-9-carboxamide involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the cyanomethyl and carboxamide groups, which can participate in various chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making it a versatile compound for various applications .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(cyanomethyl)trifluoromethanesulfonamide
- N,N-bis(cyanomethyl)methylenediamine
- N,N-bis(cyanomethyl)amine derivatives
Uniqueness
N,N-bis(cyanomethyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and other photophysical characteristics .
Properties
Molecular Formula |
C18H13N3O2 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C18H13N3O2/c19-9-11-21(12-10-20)18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17H,11-12H2 |
InChI Key |
CGTWLEJMGPQICM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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